molecular formula C20H17NOS B299614 N-(1,2-dihydro-5-acenaphthylenyl)-2-(methylsulfanyl)benzamide

N-(1,2-dihydro-5-acenaphthylenyl)-2-(methylsulfanyl)benzamide

Katalognummer B299614
Molekulargewicht: 319.4 g/mol
InChI-Schlüssel: SLGXAUVFIOQELB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1,2-dihydro-5-acenaphthylenyl)-2-(methylsulfanyl)benzamide, commonly known as DMABN, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMABN is a benzamide derivative that is synthesized using a specific method, which will be discussed in detail in

Wirkmechanismus

DMABN exerts its effects through multiple mechanisms. It has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer (2, 4). DMABN also activates the caspase-dependent apoptotic pathway, leading to cell death in cancer cells (3).
Biochemical and Physiological Effects
DMABN has been shown to have several biochemical and physiological effects. It can reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, protecting cells from oxidative stress (5). DMABN also inhibits the expression of matrix metalloproteinases (MMPs), which play a role in tissue remodeling and cancer metastasis (6).

Vorteile Und Einschränkungen Für Laborexperimente

DMABN has several advantages for use in lab experiments. It is easy to synthesize and has a high purity, making it a reliable compound for use in experiments. However, DMABN can be expensive, which may limit its use in some labs.

Zukünftige Richtungen

There are several future directions for research on DMABN. One area of interest is its potential as an anti-cancer agent. Further studies are needed to determine the efficacy of DMABN in different types of cancer and to identify the optimal dosing and administration methods. Another area of interest is its potential as an anti-inflammatory agent. Studies are needed to determine the mechanism of action of DMABN in inflammation and to identify potential therapeutic applications.
Conclusion
DMABN is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method is well-established, and it has been shown to have anti-inflammatory and anti-cancer properties. DMABN exerts its effects through multiple mechanisms, and further research is needed to determine its potential as a therapeutic agent.

Synthesemethoden

DMABN is synthesized through a multi-step process that involves the condensation of 2-acetylbenzoic acid with thiourea to form 2-acetylbenzothiazole. This intermediate compound is then reacted with 1,2-dihydroacenaphthene in the presence of a catalyst to form DMABN (1).

Wissenschaftliche Forschungsanwendungen

DMABN has been the focus of several scientific studies due to its potential as a therapeutic agent. One study found that DMABN has anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines (2). Another study found that DMABN can induce apoptosis in cancer cells, making it a potential anti-cancer agent (3).

Eigenschaften

Molekularformel

C20H17NOS

Molekulargewicht

319.4 g/mol

IUPAC-Name

N-(1,2-dihydroacenaphthylen-5-yl)-2-methylsulfanylbenzamide

InChI

InChI=1S/C20H17NOS/c1-23-18-8-3-2-6-16(18)20(22)21-17-12-11-14-10-9-13-5-4-7-15(17)19(13)14/h2-8,11-12H,9-10H2,1H3,(H,21,22)

InChI-Schlüssel

SLGXAUVFIOQELB-UHFFFAOYSA-N

SMILES

CSC1=CC=CC=C1C(=O)NC2=C3C=CC=C4C3=C(CC4)C=C2

Kanonische SMILES

CSC1=CC=CC=C1C(=O)NC2=CC=C3CCC4=C3C2=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.